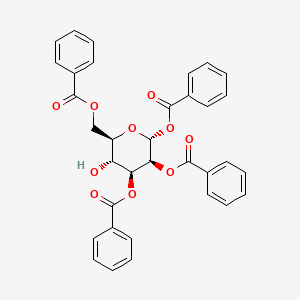

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose

Descripción

1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose (CAS: 56994-11-7) is a protected derivative of D-mannopyranose, featuring benzoyl groups at positions 1, 2, 3, and 4. Its molecular formula is C₃₄H₂₈O₁₀, with a molecular weight of 596.58 g/mol and a melting point of 182–183°C . The benzoyl groups serve as protective moieties, stabilizing the compound during synthetic processes such as glycosylation. This compound is widely used in carbohydrate chemistry to synthesize oligosaccharides, glycoconjugates, and pharmaceutical intermediates.

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-LSPAEZJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Initial Protection

The process often begins with α-D-mannopyranose or its per-O-acetylated derivative. To avoid over-benzoylation, position 4 is temporarily protected using a robust group such as a benzylidene acetal or tert-butyldimethylsilyl (TBS) ether . For example, in a protocol adapted from galactopyranose synthesis, the 4-OH group is masked early in the sequence to direct benzoylation to the remaining positions.

Benzoylation Conditions

Benzoylation is performed using benzoyl chloride (BzCl) in the presence of pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is conducted under anhydrous conditions in dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0°C to room temperature. A typical molar ratio of 1:4.2 (mannose derivative:BzCl) ensures complete substitution at the desired positions.

Key Data:

Glycosyl Halide Intermediate Route

An alternative approach involves synthesizing a glycosyl bromide intermediate , which is subsequently benzoylated. This method is advantageous for generating substrates for glycosylation reactions.

Synthesis of Glycosyl Bromide

Mannose is first per-O-acetylated, followed by treatment with hydrogen bromide (HBr) in acetic acid to yield 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide . The acetyl groups are then selectively replaced with benzoyl groups via transesterification using BzCl and pyridine.

Transesterification and Purification

The acetyl-to-benzoyl conversion is monitored by thin-layer chromatography (TLC). Purification via flash column chromatography (hexane/ethyl acetate, 4:1) isolates the target compound in 72–78% yield .

-

Dissolve 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (1.0 eq.) in DMF.

-

Add potassium thioacetate (1.5 eq.) and stir at RT for 2 hours.

-

Extract with ethyl acetate, wash with brine, and concentrate.

-

Purify by silica gel chromatography.

Direct Benzoylation of Partially Protected Mannose

Selective 4-OH Protection

To avoid protecting group incompatibility, 4,6-O-benzylidene-α-D-mannopyranose is employed as a starting material. The benzylidene group shields positions 4 and 6, allowing benzoylation at positions 1, 2, and 3. Subsequent hydrolysis of the benzylidene acetal (e.g., using acetic acid ) exposes the 6-OH group for final benzoylation.

Stepwise Benzoylation

-

Benzoylation of 1,2,3-OH : Treat 4,6-O-benzylidene-mannose with BzCl (3.0 eq.) in pyridine/DCM.

-

Deprotection : Hydrolyze the benzylidene group with 80% acetic acid.

-

Benzoylation of 6-OH : React the intermediate with BzCl (1.2 eq.) under mild conditions.

| Step | Yield |

|---|---|

| Initial benzoylation | 88% |

| Deprotection | 95% |

| Final benzoylation | 82% |

| Overall | 68% |

Challenges and Troubleshooting

Competing Elimination Reactions

Under basic conditions, β-elimination can occur, leading to byproducts such as 1,5-anhydro-D-mannitol . This is mitigated by using low temperatures (0°C) and weaker bases (e.g., pyridine instead of DMAP).

Purification Difficulties

The tetra-O-benzoylated product often co-elutes with partially benzoylated intermediates. Gradient elution (hexane → 40% ethyl acetate) on silica gel resolves this issue.

Industrial-Scale Production

Commercial suppliers like TRC and American Custom Chemicals Corporation produce 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose at scales up to 250 mg, with prices ranging from $85–$1,593.90 depending on purity (95–98%) . Batch processes utilize automated flash chromatography systems to ensure consistency.

Análisis De Reacciones Químicas

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted mannopyranose derivatives .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Glycosylation Reactions :

- Synthesis of Glycosides :

- Intermediate for Complex Carbohydrates :

Medicinal Chemistry Applications

- Antiviral Drug Development :

- Imaging Agents :

-

Synthesis of Branched Mannosides :

A study demonstrated the synthesis of branched α-D-mannosyl trisaccharides using 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose as a key intermediate. The research highlighted the efficiency of glycosylation reactions facilitated by this compound under optimized conditions . -

Antiviral Activity Assessment :

In another investigation focusing on antiviral compounds derived from mannopyranose derivatives, researchers found that modifications to the benzoyl groups significantly impacted the biological activity against viral strains. This underscores the potential of this compound in drug development .

Mecanismo De Acción

The mechanism of action of 1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose involves its role as a glycosyl donor in glycosylation reactions. The benzoyl groups protect the hydroxyl groups of mannose, allowing selective reactions at specific sites. This compound can form glycosidic bonds with other molecules, facilitating the synthesis of glycopeptides and glycolipids. The molecular targets and pathways involved include various enzymes that catalyze glycosylation reactions .

Comparación Con Compuestos Similares

1,2,3,6-Tetra-O-benzoyl-β-D-mannopyranose

- Key Differences: Anomeric Configuration: The β-anomer (CAS: 171482-60-3) differs in stereochemistry at the anomeric carbon (C1), leading to distinct reactivity in glycosylation reactions. Physical Properties: Similar molecular weight (596.58 g/mol) and melting point (183–185°C) but altered solubility due to β-configuration . Applications: β-anomers are less common in glycosylation due to challenges in stereoselective synthesis but are valuable in studying enzyme-substrate interactions .

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

- Key Differences: Substitution Pattern: Benzoylation occurs at positions 2, 3, 4, and 6 (vs. 1, 2, 3, 6 in the target compound). Reactivity: The free hydroxyl group at position 1 allows selective functionalization, making it a precursor for glycosyl donors (e.g., trichloroacetimidates) .

1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose

- Key Differences: Protecting Groups: Acetyl (vs. benzoyl) groups reduce molecular weight (C₁₆H₂₂O₁₁, 348.3 g/mol) and alter solubility (higher polarity). Reactivity: Acetylated derivatives are more labile under basic conditions, enabling easier deprotection. They are preferred in rapid glycosylation strategies . Biological Activity: Acetyl groups enhance interactions with enzymes like mannosidases, unlike benzoyl-protected analogs .

1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose

- Key Differences :

- Protecting Groups : Benzyl (ether) and trityl (bulky) groups provide orthogonal protection, enabling sequential deprotection.

- Stability : Benzyl groups are stable under acidic conditions, whereas benzoyl esters are cleaved by nucleophiles (e.g., ammonia).

- Applications : Used in synthesizing complex glycans for diabetes and Alzheimer’s research .

Structural and Functional Data Table

Actividad Biológica

1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose is a derivative of mannose, a sugar that plays a vital role in various biological processes. This compound is characterized by the presence of four benzoyl groups attached to the mannopyranose ring, making it a significant intermediate in organic synthesis and a subject of interest in biological research.

1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose has the following chemical properties:

- Molecular Formula : CHO

- CAS Number : 56994-11-7

- Structure : The compound consists of a mannopyranose backbone with four benzoyl protective groups that enhance its stability and reactivity in glycosylation reactions.

The biological activity of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose primarily involves its role as a glycosyl donor in various biochemical pathways. Its mechanism includes:

- Deacylation : The compound undergoes deacylation to release free mannose or mannose derivatives, which can participate in further glycosylation reactions.

- Synthesis of Glycoconjugates : It is extensively utilized in synthesizing glycopeptides and glycoconjugates, which are crucial for cellular communication and immune responses .

Anticancer Activity

Research indicates that derivatives of mannose, including 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, exhibit potential anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with glycosylation processes essential for cancer cell proliferation. For instance:

- Case Study : A study demonstrated that mannose derivatives could reduce the viability of cancer cells by disrupting glycoprotein synthesis critical for tumor growth .

Anti-inflammatory Properties

The compound's ability to modulate immune responses makes it a candidate for anti-inflammatory therapies. Its involvement in glycosylation pathways can influence the activity of inflammatory mediators.

- Research Findings : In vitro studies have shown that mannose derivatives can downregulate pro-inflammatory cytokines in immune cells .

Comparison with Related Compounds

To understand the unique properties of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, it is useful to compare it with similar compounds:

| Compound Name | Number of Benzoyl Groups | Reactivity Level | Applications |

|---|---|---|---|

| 1,2,3,4,6-Penta-O-benzoyl-α-D-mannopyranose | 5 | Higher | Glycosylation reactions |

| 1,2,3,6-Tetra-O-benzoyl-β-D-mannopyranose | 4 | Moderate | Synthesis of β-glycosides |

| 1,2-O-Isopropylidene-α-D-mannopyranoside | 2 | Lower | Intermediate in carbohydrate synthesis |

Stability and Transport Mechanisms

The stability of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose under laboratory conditions is crucial for its biological applications. The compound shows relative stability but may degrade under extreme conditions.

Transport Mechanisms

Within biological systems, this compound is likely transported via specific transport proteins that facilitate its movement across cellular membranes. Its interaction with these proteins is essential for its bioavailability and subsequent biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.